![molecular formula C23H18N6O3S B3866053 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3866053.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide
Overview
Description
The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(4-nitrobenzylidene)acetohydrazide” is a derivative of 1,2,4-triazole . The chemistry of 1,2,4-triazoles and their substituted and fused derivatives has received considerable attention in the last decades due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .
Synthesis Analysis
The synthesis of this compound involves a two-step process. In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .
Molecular Structure Analysis
The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .
Chemical Reactions Analysis
1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents. The most common methods use different activated halogenated compounds in basic medium .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, it’s known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Future Directions
properties
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O3S/c30-21(25-24-15-17-11-13-20(14-12-17)29(31)32)16-33-23-27-26-22(18-7-3-1-4-8-18)28(23)19-9-5-2-6-10-19/h1-15H,16H2,(H,25,30)/b24-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAKDPYJEGLIBH-BUVRLJJBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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